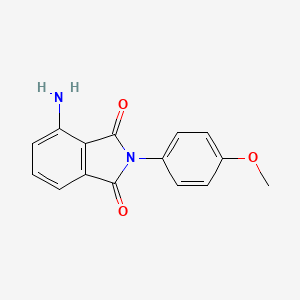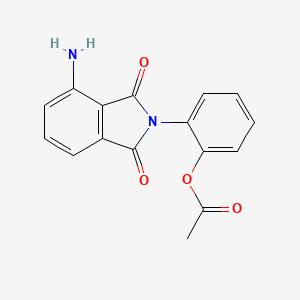
4-amino-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
4-amino-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as NSC-658586 or SU11652, is a small organic molecule that has gained interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-amino-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Studies have shown that 4-amino-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
Studies have shown that 4-amino-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits angiogenesis by downregulating VEGF and MMP-2 expression. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-amino-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is its potential as an anti-cancer agent. Its ability to induce apoptosis and inhibit angiogenesis makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 4-amino-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can limit its bioavailability and effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research of 4-amino-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. One direction is the development of new formulations that increase its solubility and bioavailability. Another direction is the investigation of its potential as a neuroprotective agent, anti-inflammatory agent, and anti-viral agent. Additionally, further studies are needed to elucidate its mechanism of action and potential interactions with other signaling pathways. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
In conclusion, 4-amino-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is a small organic molecule with potential applications in various fields of scientific research. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for the development of new cancer therapies. However, further research is needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
4-amino-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields of scientific research. One of the most significant applications is its use as an anti-cancer agent. Studies have shown that 4-amino-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Other potential applications include its use as a neuroprotective agent, anti-inflammatory agent, and anti-viral agent.
Eigenschaften
IUPAC Name |
4-amino-2-(4-methoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-10-7-5-9(6-8-10)17-14(18)11-3-2-4-12(16)13(11)15(17)19/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGLLVCCCXWBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,2,2-trichloro-1-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B3824582.png)
![2-(3-{[amino(imino)methyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B3824583.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(methylsulfonyl)benzyl]cyclopropanamine](/img/structure/B3824599.png)
![3-{2-[5-(3-methyl-1H-pyrazol-5-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B3824602.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B3824620.png)
![2-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoic acid](/img/structure/B3824626.png)
![2-[5-(benzyloxy)-1H-indol-3-yl]-N-methylethanamine](/img/structure/B3824637.png)
![2-({[4-(3,4-dimethylphenoxy)phenyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B3824640.png)


![4-amino-2-[3-(3,4-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3824666.png)
![3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B3824671.png)
![2-dibenzo[b,d]furan-3-yl-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B3824675.png)